molecular formula C9H9IO3 B1461521 3-(3-Iodophenoxy)propanoic acid CAS No. 1094426-17-1

3-(3-Iodophenoxy)propanoic acid

Cat. No. B1461521
CAS RN: 1094426-17-1
M. Wt: 292.07 g/mol
InChI Key: RWYHMFPPGLDKMC-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 3-(3-Iodophenoxy)propanoic acid consists of a propanoic acid molecule where one of the hydrogen atoms on the middle carbon atom is replaced by an iodophenyl group .


Physical And Chemical Properties Analysis

3-(3-Iodophenoxy)propanoic acid is a powder with a molecular weight of 292.07 g/mol . The compound’s InChI code is 1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .

Scientific Research Applications

Medicine: Thyroid Hormone Analogs

3-(3-Iodophenoxy)propanoic acid: is structurally related to thyroid hormones and can be used to synthesize analogs like 3,3’,5-Triiodothyropropionic acid . These analogs have potential applications in studying thyroid hormone functions and disorders. They can also serve as a basis for developing new therapeutic agents targeting thyroid hormone receptors.

Agriculture: Hay Preservation

In agriculture, propionic acid derivatives, including 3-(3-Iodophenoxy)propanoic acid , can be explored for their antimicrobial properties to preserve hay. Propionic acid is known to inhibit the growth of aerobic microbes, thus reducing microbial respiration and preserving the nutritive value of hay .

Material Science: Polymer Precursors

3-(3-Iodophenoxy)propanoic acid: can be utilized in material science as a precursor for synthesizing polymers. Its iodine content makes it a valuable compound for creating polymers with specific properties, such as enhanced density or radiopacity, which can be useful in medical imaging applications .

Environmental Science: Biodegradation Studies

The iodine moiety in 3-(3-Iodophenoxy)propanoic acid makes it an interesting compound for environmental science, particularly in biodegradation studies. Researchers can track the degradation of iodinated organic compounds to understand their environmental fate and impact .

Biochemistry: Metabolic Pathway Analysis

In biochemistry, 3-(3-Iodophenoxy)propanoic acid can be used to investigate metabolic pathways involving iodinated compounds. It can serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the role of iodine in biological systems .

Pharmacology: Drug Development

The iodine component of 3-(3-Iodophenoxy)propanoic acid offers pharmacological significance. It can be incorporated into drug molecules to enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This can lead to the development of drugs with improved efficacy and reduced side effects .

Analytical Chemistry: Chromatography Standards

3-(3-Iodophenoxy)propanoic acid: can be used as a standard in chromatographic methods to quantify similar compounds in various samples. Its unique chemical structure allows it to serve as a reference point in high-performance liquid chromatography (HPLC) analyses .

Chemical Engineering: Synthesis of Industrial Chemicals

In chemical engineering, 3-(3-Iodophenoxy)propanoic acid can be a starting material for synthesizing industrial chemicals. Its reactive groups allow for various chemical transformations, potentially leading to the production of valuable chemicals like acrylic acid, which has a wide range of industrial applications .

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(3-iodophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYHMFPPGLDKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Iodophenoxy)propanoic acid

CAS RN

1094426-17-1
Record name 3-(3-iodophenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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